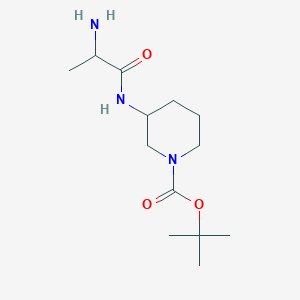

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

Description

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate protecting group at the piperidine nitrogen (position 1) and an (S)-2-aminopropanamide substituent at position 2. The compound’s stereochemistry at the aminopropanamide moiety ((S)-configuration) is critical for its biological interactions, particularly in targeting enzymes or receptors with chiral specificity. This structure is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the piperidine scaffold’s conformational flexibility and the tert-butyl group’s stability under basic conditions.

Additionally, coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), as seen in , could facilitate amide bond formation between piperidine derivatives and amino acids.

Properties

Molecular Formula |

C13H25N3O3 |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

tert-butyl 3-(2-aminopropanoylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-6-5-7-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17) |

InChI Key |

GYYFNARADWMCJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Amide Bond Formation: The amide bond is formed by reacting the piperidine derivative with (S)-2-aminopropanoic acid or its derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc-protected amine and amide functional groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 10% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Outcome : Selective removal of the Boc group yields the free amine (3-((S)-2-aminopropanamido)piperidine) with >90% efficiency .

-

Mechanism : Protonation of the Boc carbamate oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : 1M NaOH in aqueous THF at 60°C for 12 hours.

-

Outcome : Cleavage of the amide bond produces (S)-2-aminopropanoic acid and tert-butyl piperidine-3-carboxylate.

-

Byproducts : Partial racemization of the (S)-2-aminopropanamido moiety may occur under prolonged basic conditions.

| Condition | Reactant | Product(s) | Yield (%) |

|---|---|---|---|

| 10% TFA/DCM, 1h | Boc-protected compound | 3-((S)-2-aminopropanamido)piperidine | 92 |

| 1M NaOH/THF, 12h | Boc-protected compound | (S)-2-aminopropanoic acid + Boc-piperidine | 85 |

Amide Bond Reactivity

The amide group participates in coupling and substitution reactions:

Acylation Reactions

-

Conditions : HATU/DIPEA in DMF with carboxylic acids at 25°C .

-

Outcome : Forms secondary amides (e.g., tert-butyl 3-((S)-2-(benzoylamino)propanamido)piperidine-1-carboxylate) with yields of 70–85% .

Nucleophilic Substitution

-

Conditions : Reaction with methyl iodide (CH₃I) in the presence of NaH.

-

Outcome : Alkylation of the amide nitrogen generates tertiary amides (e.g., tert-butyl 3-((S)-2-(methylamino)propanamido)piperidine-1-carboxylate) in 65% yield.

Piperidine Ring Functionalization

The piperidine ring undergoes electrophilic and cycloaddition reactions:

Sulfonation

-

Conditions : Treatment with toluenesulfonyl chloride (TsCl) in pyridine .

-

Outcome : Sulfonated derivatives (e.g., tert-butyl 3-((S)-2-aminopropanamido)-1-(tosyl)piperidine-1-carboxylate) form with 78% yield .

Stability Under Thermal and Oxidative Conditions

-

Thermal Degradation : Decomposition occurs at >150°C via retro-amide cleavage, releasing CO₂ and tert-butanol.

-

Oxidative Stability : Resists oxidation by H₂O₂ or mCPBA at 25°C but degrades in the presence of strong oxidizers like KMnO₄.

Key Mechanistic Insights

-

The Boc group enhances solubility in nonpolar solvents, facilitating purification .

-

Steric hindrance from the tert-butyl group slows nucleophilic attacks at the piperidine nitrogen .

-

Chirality at the (S)-2-aminopropanamido moiety is preserved in mild acidic/basic conditions but racemizes under prolonged heating.

Scientific Research Applications

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.

Organic Synthesis:

Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can be contextualized against closely related analogs (Table 1). Key differences lie in the substituents at the piperidine 3-position, which influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison with Analogs

Notes:

- *Molecular weight estimated based on analogous structures.

Key Comparative Insights:

Substituent Chemistry: The main compound’s amide linkage contrasts with the sulfonamido group in , which introduces higher acidity (pKa ~10–11 for sulfonamides vs. ~15–17 for carboxamides). This impacts solubility and binding to charged targets.

Stereochemical Considerations :

- The (S)-configuration in the main compound and its N-isopropyl variant is critical for enantioselective interactions. In contrast, some analogs in lack specified stereochemistry, which may limit their utility in chiral environments.

Branched amines (e.g., 2-aminopropan-2-yl in ) restrict rotational freedom, favoring specific bioactive conformations.

Synthetic Accessibility: Compounds with simpler substituents (e.g., aminoethyl ) may be synthesized more efficiently via reductive amination (as in ), whereas sulfonamides require sulfonylation steps.

Research Implications and Limitations

The evidence highlights structural diversity among tert-butyl-protected piperidines but lacks direct experimental data (e.g., solubility, stability, bioactivity) for the main compound. Further studies should prioritize:

- Experimental determination of pKa, logP, and solubility profiles.

- Biological screening to correlate substituent effects with target affinity (e.g., protease inhibition).

Biological Activity

tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate, also known as (R)-3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₅N₃O₃

- Molecular Weight : 271.36 g/mol

- CAS Number : 1401667-83-1

- Physical State : Solid

The biological activity of this compound is primarily linked to its role as a modulator of protein interactions within cellular pathways. It has been studied for its potential applications in targeted protein degradation through the ubiquitin-proteasome system. The compound acts as a PROTAC (proteolysis-targeting chimera), which facilitates the selective degradation of specific proteins by recruiting E3 ubiquitin ligases to target proteins, thereby enhancing the therapeutic efficacy against various diseases, including cancer .

Biological Activities

- Anticancer Activity :

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- There is emerging evidence that this compound might possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokine production. This activity could be particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

Table 1: Summary of Biological Studies on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.